![molecular formula C11H20ClNO3 B13803841 (2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride CAS No. 62351-05-7](/img/structure/B13803841.png)
(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride: is a chemical compound with the molecular formula C11H20ClNO3 . It is known for its dual functionality, resulting from the presence of both methacrylic and epoxy groups in the same molecule . This compound is often used in the synthesis of hydrogels and other polymeric materials due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride typically involves the free radical aqueous copolymerization reaction of 2,3-epoxypropyl methacrylate and 2-(methacryloyloxy)ethyl trimethyl ammonium chloride . The reaction uses N,N′-methylenebisacrylamide as a cross-linking agent and ammonium persulfate as a free radical initiator . The reaction conditions often include a one-to-one mole ratio of the reactants, dissolved in isopropyl alcohol .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure consistent product quality. The use of continuous reactors and automated systems helps in maintaining the desired reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: (2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride undergoes various chemical reactions, including:
Free Radical Polymerization: This reaction is commonly used to form hydrogels and other polymeric materials.
Substitution Reactions: The epoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Ammonium Persulfate: Used as a free radical initiator in polymerization reactions.
N,N′-Methylenebisacrylamide: Acts as a cross-linking agent in the formation of hydrogels.
Major Products Formed:
Polymeric Materials: Various polymeric materials with unique properties are formed through the polymerization reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Polymer Synthesis: Used in the synthesis of superabsorbent polymers and hydrogels.
Biology:
Biocompatible Materials: The compound is used to create materials that are compatible with biological systems, making them suitable for medical applications.
Medicine:
Drug Delivery Systems: Hydrogels synthesized from this compound are used in controlled drug delivery systems due to their ability to absorb and release drugs in a controlled manner.
Industry:
Mecanismo De Acción
The mechanism of action of (2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride involves its ability to form cross-linked networks through free radical polymerization. The epoxy and methacrylic groups react with various initiators and cross-linking agents to form stable polymeric structures . These structures can interact with different molecules, making them suitable for applications such as dye adsorption and drug delivery .
Comparación Con Compuestos Similares
2-(Methacryloyloxy)ethyl Trimethyl Ammonium Chloride: Shares similar methacrylic functionality but lacks the epoxy group.
2,3-Epoxypropyl Methacrylate: Contains the epoxy group but lacks the ammonium chloride functionality.
Uniqueness: (2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride is unique due to its dual functionality, which allows it to participate in a wider range of chemical reactions and form more complex polymeric structures compared to its similar compounds .
Propiedades
Número CAS |
62351-05-7 |
|---|---|
Fórmula molecular |
C11H20ClNO3 |
Peso molecular |
249.73 g/mol |
Nombre IUPAC |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;chloride |
InChI |
InChI=1S/C11H20NO3.ClH/c1-9(2)11(13)14-6-5-12(3,4)7-10-8-15-10;/h10H,1,5-8H2,2-4H3;1H/q+1;/p-1 |
Clave InChI |
YVPHBTUFPWLPEY-UHFFFAOYSA-M |
SMILES canónico |
CC(=C)C(=O)OCC[N+](C)(C)CC1CO1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,5,7,8-Hexahydro-8-hydroxy-7-(3-hydroxypropyl)-6H-pyrrolo[3,4-b][1,4]oxazepin-6-one](/img/structure/B13803760.png)

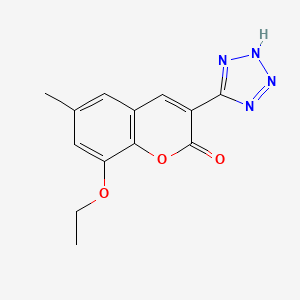

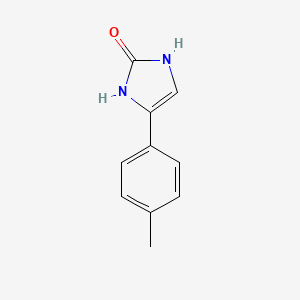
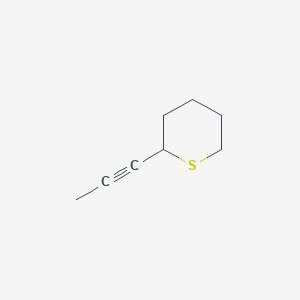
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
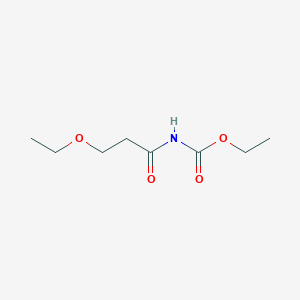
![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)
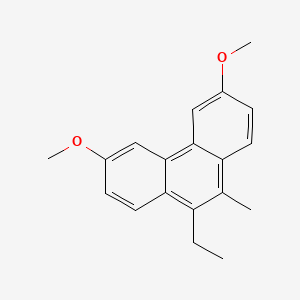

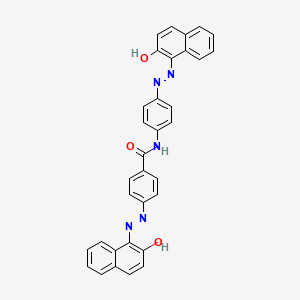
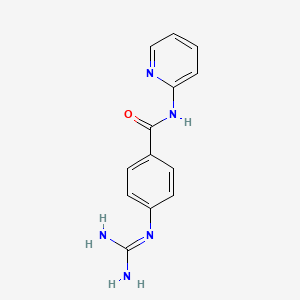
![2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy-](/img/structure/B13803863.png)
